3-Methoxy-3-methyl-2-pentanone O-((phenylamino)carbonyl)oxime
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Overview
Description
3-Methoxy-3-methyl-2-pentanone O-((phenylamino)carbonyl)oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic side chains . This compound is notable for its unique structure, which includes a methoxy group, a methyl group, and a phenylamino carbonyl oxime moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-methyl-2-pentanone O-((phenylamino)carbonyl)oxime typically involves the condensation of 3-methoxy-3-methyl-2-pentanone with hydroxylamine, followed by the reaction with phenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of oxime synthesis, including the use of large-scale reactors and optimized reaction conditions, would likely apply. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methyl-2-pentanone O-((phenylamino)carbonyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to amines.
Substitution: The methoxy and phenylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Nitriles and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-3-methyl-2-pentanone O-((phenylamino)carbonyl)oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methyl-2-pentanone O-((phenylamino)carbonyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the phenylamino carbonyl moiety can interact with protein active sites, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-methyl-2-pentanone: Lacks the oxime and phenylamino carbonyl groups.
2-Pentanone, 3-methyl-: Similar structure but without the methoxy and oxime groups.
Uniqueness
3-Methoxy-3-methyl-2-pentanone O-((phenylamino)carbonyl)oxime is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the oxime and phenylamino carbonyl groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
Properties
CAS No. |
192658-18-7 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[(Z)-(3-methoxy-3-methylpentan-2-ylidene)amino] N-phenylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-14(3,18-4)11(2)16-19-13(17)15-12-9-7-6-8-10-12/h6-10H,5H2,1-4H3,(H,15,17)/b16-11- |
InChI Key |
BWLQNODHAYARNZ-WJDWOHSUSA-N |
Isomeric SMILES |
CCC(C)(/C(=N\OC(=O)NC1=CC=CC=C1)/C)OC |
Canonical SMILES |
CCC(C)(C(=NOC(=O)NC1=CC=CC=C1)C)OC |
Origin of Product |
United States |
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